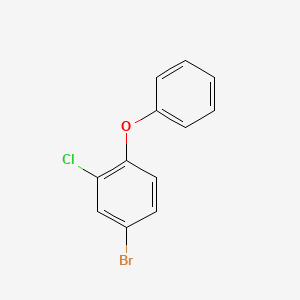

4-Bromo-2-chloro-1-phenoxybenzene

Overview

Description

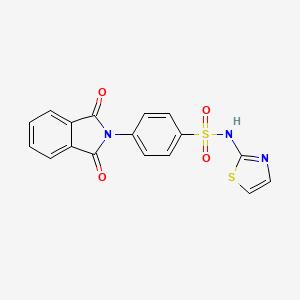

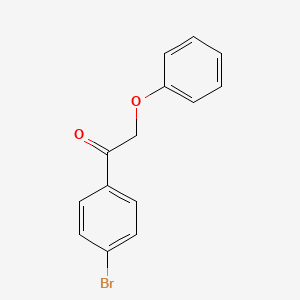

4-Bromo-2-chloro-1-phenoxybenzene is a chemical compound with the CAS Number: 364354-02-9 . It has a molecular weight of 283.55 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of this compound could involve electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8BrClO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H . The InChI key is SYOSXGYFVKALPE-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.55 . It is stored at a temperature of 2-8°C . The physical form of this compound is liquid .Scientific Research Applications

Halogenation Reactions : 4-Bromo-2-chloro-1-phenoxybenzene can be involved in halogenation reactions. For instance, ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts have been studied, showing the effectiveness of these processes in producing halogenated compounds (Bovonsombat & Mcnelis, 1993).

Reaction Kinetics : The kinetics and characteristics of reactions involving halobenzenes have been explored. For example, a study on the reactions of OH and SO4 with various halobenzenes, including bromobenzene, provides insights into the reaction rates and pathways (Merga et al., 1994).

Environmental Impact : The compound's environmental impact has been a subject of study. The electrochemical reduction of similar halogenated compounds, like methyl triclosan, which is considered an environmental pollutant, has been investigated (Peverly et al., 2014).

Thermal Degradation Products : The thermal degradation of halogenated phenols, which are structurally related to this compound, has been analyzed. Studies have looked into the products formed during the high-temperature pyrolysis of these compounds (Evans & Dellinger, 2005, 2006).

Steric Protection in Chemistry : The compound has been used in the context of steric protection in chemical reactions. For example, a study discussed the utilization of sterically hindered bromobenzenes in stabilizing low-coordinate phosphorus compounds (Yoshifuji et al., 1993).

Solute-Solvent Complexation Dynamics : The dynamics of solute-solvent complexation involving bromobenzenes have been observed using spectroscopic methods, providing insights into fast chemical exchange processes (Zheng et al., 2005).

Halogen Bonding in Structural Chemistry : The importance of halogen bonding, involving bromo and chloro groups, as structural determinants in certain chemical compounds has been examined, highlighting the role of these interactions in molecular structure (Pigge et al., 2006).

Antifouling Activity : The antifouling activity of sponge-derived polybrominated diphenyl ethers and their synthetic analogues, which include bromophenoxy compounds, has been researched, indicating potential non-toxic solutions for marine biofouling issues (Ortlepp et al., 2008).

Mechanism of Action

The mechanism of action for the reactions of 4-Bromo-2-chloro-1-phenoxybenzene could involve a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Future Directions

The future directions for the study of 4-Bromo-2-chloro-1-phenoxybenzene could involve further exploration of its synthesis and reactions. For instance, the nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

properties

IUPAC Name |

4-bromo-2-chloro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSXGYFVKALPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

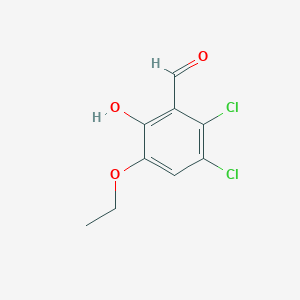

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3262877.png)

![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)

![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)